molecular formula C20H22N2O B2802311 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide CAS No. 852137-17-8

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2802311
CAS No.: 852137-17-8
M. Wt: 306.409
InChI Key: DGGLECNDPVUCKR-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative designed for advanced pharmacological research. This compound features a 3,4-dimethylbenzamide core linked to a 1,2-dimethylindole moiety via a methylene bridge. This specific molecular architecture is of significant interest in early-stage drug discovery. Researchers are exploring its potential across multiple therapeutic areas. Available data on a closely related structural analogue, the 3,5-dimethylbenzamide derivative, suggests that this class of compounds exhibits promising biological activities . These include anticancer properties through the induction of apoptosis and inhibition of cell proliferation in various human cancer cell lines, antimicrobial activity against a range of Gram-positive and Gram-negative pathogens, and potential neuroprotective effects by protecting neuronal cells from oxidative stress and apoptosis . The mechanism of action is believed to involve interaction with specific molecular targets and pathways; the indole moiety may allow the compound to bind to various receptors and enzymes, potentially inhibiting crucial processes like tubulin polymerization, which is vital for cell division . This product is intended for research applications only and is not approved for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLECNDPVUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 1,2-dimethyl-1H-indole-5-carboxaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Varied Substituents

The target compound’s benzamide group can be compared to analogs with different substitution patterns:

Compound Name Substituents on Benzamide Linked Moiety Melting Point (°C) Key Functional Features
Target Compound 3,4-Dimethyl 1,2-Dimethylindole N/A Aromatic, hydrophobic
N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-...-3,5-dimethylbenzamide (6j) 3,5-Dimethyl Benzyl-tetrazole 98 HDAC inhibitor, hydroxamic acid
N-((1,2-Dimethylindol-5-yl)methyl)-3,4-diethoxybenzamide 3,4-Diethoxy 1,2-Dimethylindole N/A Electron-donating ethoxy groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl Hydroxy-dimethylethyl N/A N,O-bidentate directing group
  • Substituent Effects: 3,4-Dimethyl vs. Dimethyl vs. Diethoxy (): Diethoxy groups increase electron density and solubility compared to dimethyl, which could alter pharmacokinetics or metal-coordination capabilities .

Indole vs. Tetrazole Moieties

The 1,2-dimethylindole group in the target compound contrasts with the benzyl-tetrazole moiety in compound 6j ():

  • The methyl groups may reduce metabolic oxidation .
  • Tetrazole : A heterocycle with nitrogen-rich character, capable of hydrogen bonding and metal coordination. Benzyl substitution in 6j adds flexibility and lipophilicity .

Urea vs. Benzamide Linkers ()

The urea derivative 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea shares the 1,2-dimethylindole group but replaces benzamide with urea:

  • Urea: Contains two NH groups, enhancing hydrogen-bond donor capacity. The 3,4-dichlorophenyl substituent introduces electronegative and steric effects, possibly improving target selectivity .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electron distribution, HOMO-LUMO gaps (~4.5 eV), and charge transfer interactions between the indole and benzamide moieties .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.
  • Docking studies : Utilize AutoDock Vina to predict binding affinities for targets like histone deacetylases (HDACs), leveraging the indole’s planar structure for π-π stacking .

What strategies can resolve contradictions in biological activity data observed for this compound across different experimental models?

Advanced Research Question

  • Dose-response curves : Perform IC₅₀ comparisons in enzyme assays (e.g., HDAC inhibition) vs. cell-based assays to identify off-target effects .
  • Metabolic stability : Assess liver microsome stability (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural analogs : Compare with derivatives lacking the 1,2-dimethylindole group to isolate the role of the indole moiety in activity .

How does the presence of the 1,2-dimethylindole moiety influence the compound’s interaction with biological targets compared to other benzamide derivatives?

Advanced Research Question

  • Steric effects : The 1,2-dimethyl groups on the indole restrict rotational freedom, enhancing binding specificity to hydrophobic pockets (e.g., in kinases or GPCRs) .
  • Electron-rich π-system : The indole’s aromaticity facilitates charge-transfer interactions with catalytic residues in enzymes like cytochrome P450, altering metabolic pathways .
  • Comparative studies : Derivatives without dimethyl substitution show 20–30% lower binding affinity in HDAC2 inhibition assays, highlighting the importance of methyl groups .

What experimental designs are recommended to elucidate the metabolic pathways of this compound in preclinical models?

Advanced Research Question

  • Radiolabeled tracing : Synthesize a ¹⁴C-labeled version to track metabolites in rat plasma and urine via LC-MS/MS .
  • CYP450 inhibition assays : Test interactions with CYP3A4 and CYP2D6 isoforms using recombinant enzymes to identify major metabolic routes .
  • Bile-duct cannulation : Collect bile samples to detect glucuronide or sulfate conjugates, common Phase II metabolites .

How can crystallographic data (e.g., from SHELX refinements) resolve ambiguities in the compound’s solid-state conformation?

Advanced Research Question

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine dihedral angles between the indole and benzamide planes (typically ~45–60°), revealing intramolecular steric effects .
  • Hirshfeld surface analysis : Map close contacts (e.g., C-H⋯O interactions) to explain packing motifs and polymorphism risks .
  • Twinned data handling : Apply SHELXD for structure solution if crystals exhibit twinning, common in flexible benzamide derivatives .

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